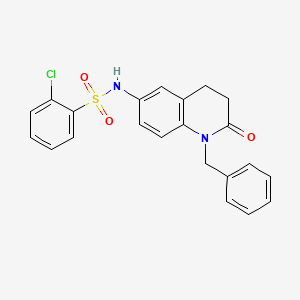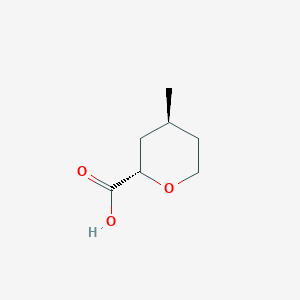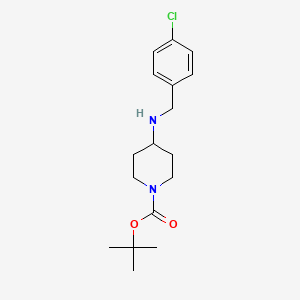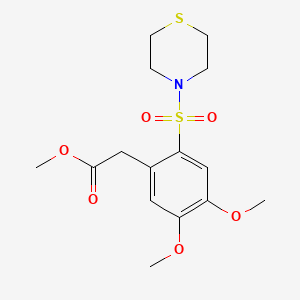![molecular formula C20H26N2O2S B2449172 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 1428151-56-7](/img/structure/B2449172.png)
1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to be a selective neurotoxin that targets noradrenergic neurons in the brain. This makes it a valuable tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been used in studies investigating the effects of noradrenergic denervation on behavior, cognition, and neuroplasticity.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its selective uptake by noradrenergic neurons in the brain. Once inside the neuron, 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is metabolized to a reactive species that causes damage to the neuron. This results in the degeneration of noradrenergic neurons and a decrease in norepinephrine levels in the brain. The exact mechanism of neurotoxicity is not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine are primarily related to its neurotoxicity. 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been shown to cause a decrease in norepinephrine levels in the brain, which can lead to changes in behavior, cognition, and neuroplasticity. 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has also been shown to affect other neurotransmitter systems, such as dopamine and serotonin, although the exact mechanisms are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to specifically target this system and investigate its role in various physiological and pathological processes. However, there are also limitations to using 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine. For example, the neurotoxic effects of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can vary depending on the species and strain of animal used, as well as the dose and route of administration. This can make it difficult to compare results across different studies.
Orientations Futures
There are many potential future directions for research involving 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine. One area of interest is investigating the role of noradrenergic neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine may also be useful in studying the effects of stress on the brain and the role of the noradrenergic system in stress-related disorders such as depression and anxiety. Additionally, further research is needed to better understand the mechanisms of neurotoxicity and to develop safer and more effective methods for using 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine in lab experiments.
Conclusion
In conclusion, 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, or 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, is a valuable tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. Its selective neurotoxicity makes it a useful compound for studying the effects of noradrenergic denervation on behavior, cognition, and neuroplasticity. While there are limitations to using 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, there are also many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves the reaction of 1-(3,4-dimethylphenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, which is a white crystalline powder with a melting point of 118-120°C. The purity of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-5-7-19(13-17(15)3)21-9-11-22(12-10-21)25(23,24)20-8-6-16(2)18(4)14-20/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWQHDBVPNIYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)
![4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2449090.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)

![(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide](/img/structure/B2449104.png)


![2-[[1-(Cyclopropanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2449109.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2449110.png)
